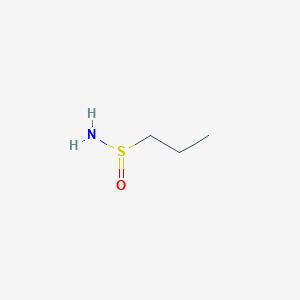

Propane-1-sulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDGWGYYMWOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Propane 1 Sulfinamide and Its Analogues

Reactions at the Stereogenic Sulfur Center

The stereogenic sulfur(IV) center of propane-1-sulfinamide and its analogues is the cornerstone of their application in asymmetric synthesis. Reactions that proceed at this center are crucial for the preparation and modification of these chiral auxiliaries. The synthetic approaches to chiral sulfinyl compounds often involve the formation of a bond between sulfur and a carbon or a heteroatom. acs.orgnih.gov

One of the key reactions at the sulfur center is nucleophilic substitution. For instance, enantiopure sulfinamides can be precursors for the synthesis of chiral sulfinate esters. This transformation occurs with an inversion of the configuration at the sulfur stereocenter. nih.gov Catalyst-controlled methods have been developed for the synthesis of S-stereogenic compounds, highlighting the advancements in controlling reactivity at the sulfur atom. nih.gov

Furthermore, the activation of racemic sulfinamides with sulfonyl chloride can generate a reactive aza-sulfinyl mixed anhydride intermediate. This intermediate can then react with alcohols in a dynamic kinetic resolution process to yield S-chiral sulfinimidate esters with high enantioselectivity. nih.gov This strategy underscores the ability to control bond formation at the sulfur center to access a variety of chiral sulfur-containing compounds. nih.gov

Nucleophilic Additions to Sulfinyl Imines (Derived from Sulfinamides)

Sulfinyl imines, readily prepared from the condensation of sulfinamides with aldehydes and ketones, are powerful electrophiles in asymmetric synthesis. The chiral sulfinyl group acts as a potent directing group, enabling high levels of stereocontrol in the addition of nucleophiles to the C=N bond. nih.govbeilstein-journals.org

Chiral Directing Group Effects

The sulfinyl group on the nitrogen atom of a sulfinyl imine exerts a powerful stereodirecting effect in nucleophilic additions. This is attributed to the formation of a six-membered, chair-like transition state where the metal cation of the nucleophile coordinates to both the sulfinyl oxygen and the imine nitrogen. beilstein-journals.org To minimize steric interactions, the bulky substituent on the sulfur atom (e.g., propyl or tert-butyl) and the larger substituent on the imine carbon typically occupy equatorial positions in this transition state. researchgate.net This arrangement favors the nucleophilic attack from one face of the imine, leading to a high degree of diastereoselectivity. beilstein-journals.orgresearchgate.net

The stereochemical outcome of these additions has been investigated using computational methods, such as DFT (B3LYP) calculations, which have confirmed that the Lewis acid character of the organometallic reagent plays a determining role in the stereoselectivity. nih.gov The preference for the E isomer of the N-sulfinyl imine and the rapid equilibrium between E and Z isomers are key factors in understanding the reaction mechanism. nih.gov The chiral sulfinyl group's ability to direct the approach of the nucleophile is fundamental to the synthesis of a wide array of chiral amines and their derivatives. nih.govbeilstein-journals.org

| Nucleophile | Imine Substrate | Conditions | Diastereomeric Ratio (d.r.) |

| MeMgBr | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Toluene, -48 °C | 98:2 |

| MeLi | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Toluene, -78 °C | 88:12 |

| AllylMgBr | (RS)-N-(4-chlorobenzylidene)butane-2-sulfinamide | THF, -78 °C | >98:2 |

| PhLi | (RS)-N-(benzylidene)propane-1-sulfinamide | CH2Cl2, -78 °C | 95:5 |

Reductions of Sulfinyl Imines

The diastereoselective reduction of N-sulfinyl ketimines is a widely used method for the synthesis of chiral amines. Various reducing agents have been employed, with the stereochemical outcome often dependent on the nature of the reductant and the steric environment of the imine.

Commonly used reducing agents include sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄), and L-Selectride®. The stereoselectivity of these reductions is typically explained by a six-membered chair-like transition state, where the hydride source coordinates to the sulfinyl oxygen. researchgate.net For instance, the reduction of N-tert-butylsulfinyl ketimines with NaBH₄ often shows moderate to good diastereoselectivity. nih.gov In contrast, bulkier reducing agents like L-Selectride® can provide the opposite diastereomer with very high selectivity. nih.gov This reversal of selectivity is attributed to the steric bulk of the reducing agent, which alters the preferred direction of hydride delivery.

| Imine Substrate | Reducing Agent | Conditions | Diastereomeric Ratio (d.r.) |

| 2-(1-((R)-tert-butylsulfinyl)imino)ethyl)thiazole | NaBH₄ | THF/MeOH, -48 °C | 71:29 |

| 2-(1-((R)-tert-butylsulfinyl)imino)ethyl)thiazole | L-Selectride® | THF, -78 °C | 1:99 |

| (R)-N-(1-(o-tolyl)ethylidene)butane-2-sulfinamide | DIBAL-H | THF, -78 °C | >95:5 |

| (S)-N-(1-phenylethylidene)propane-1-sulfinamide | NaBH(OAc)₃ | CH₂Cl₂, rt | 85:15 |

Cross-Coupling Reactions

While direct cross-coupling reactions on the carbon of the C=N bond of sulfinyl imines are less common, the sulfinamide moiety can participate in various cross-coupling reactions that are conceptually related. For instance, rhodium-catalyzed arylation of chlorinated N-sulfinyl imines with sodium tetraarylboronates proceeds with high diastereoselectivity. beilstein-journals.org This reaction provides access to 2-substituted pyrrolidines after a subsequent cyclization step. beilstein-journals.org

More broadly, sulfinamides themselves can undergo cross-coupling reactions. For example, palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides has been developed to produce N-aryl sulfinamides. While this reaction occurs at the nitrogen atom of the sulfinamide rather than a derived imine, it demonstrates the utility of the sulfinamide functional group in coupling reactions.

S-Functionalization of Sulfinamides

Direct functionalization at the sulfur atom of sulfinamides provides a route to more complex sulfur-containing chiral molecules, such as sulfoximines, which are of increasing interest in medicinal chemistry.

Arylation Reactions (e.g., Copper-Catalyzed with Diaryliodonium Salts or Aryl Boronic Acids)

The S-arylation of sulfinamides can be achieved through copper-catalyzed cross-coupling reactions. One effective method involves the use of diaryliodonium salts as the aryl source. This reaction allows for the selective formation of a sulfur-carbon bond, leading to the synthesis of chiral sulfoximines after removal of a protecting group from the nitrogen atom. organic-chemistry.org The use of sterically hindered amines as a base and DMSO as a solvent has been found to be crucial for achieving high yields and regioselectivity for S-arylation over the competing N-arylation. organic-chemistry.org

| Sulfinamide Substrate | Arylating Agent | Catalyst/Base | Yield (%) |

| (R)-N,S-di-tert-butylsulfinamide | Diphenyliodonium triflate | CuI / DBU | 85 |

| (R)-tert-Butanesulfinamide | (4-Methoxyphenyl)(phenyl)iodonium triflate | Cu(OTf)₂ / LiOtBu | 78 |

| (S)-Propane-1-sulfinamide | Di(p-tolyl)iodonium tetrafluoroborate | CuTC / K₂CO₃ | 72 |

Alternatively, a Chan-Lam type coupling reaction with aryl boronic acids provides another powerful method for the S-arylation of sulfenamides to produce sulfilimines, which are closely related to functionalized sulfinamides. nih.govorganic-chemistry.orgnih.gov This copper-catalyzed reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the sulfenamide and the boronic acid. nih.govorganic-chemistry.org The resulting sulfilimines can be further transformed into medicinally relevant sulfoximines and sulfondiimines. nih.gov

| Sulfenamide Substrate | Aryl Boronic Acid | Catalyst/Base | Yield (%) |

| N-Pivaloyl-S-phenylsulfenamide | 4-Fluorophenylboronic acid | Cu(OAc)₂ / DIPEA | 92 |

| N-Boc-S-benzylsulfenamide | Naphthalene-2-boronic acid | Cu(OAc)₂ / DIPEA | 88 |

| N-Pivaloyl-S-propylsulfenamide | 3-Chlorophenylboronic acid | Cu(OAc)₂ / DIPEA | 75 |

Alkylation Reactions

Alkylation of sulfinamides at the sulfur atom represents a significant synthetic challenge due to the competing nucleophilicity of the nitrogen atom. The nitrogen atom is generally more nucleophilic and less sterically hindered than the sulfur(IV) center, often leading to dominant N-alkylation products, especially when the sulfinamide is deprotonated by a strong base. chemrxiv.org However, methods for selective S-alkylation have been developed, providing a crucial pathway for the synthesis of sulfoximines.

One successful strategy involves the use of a bulky N-pivaloyl group, which sterically shields the nitrogen atom and suppresses N-substitution, thereby favoring S-alkylation when reacted with alkyl halides. chemrxiv.org This approach, developed by Maruoka and Kano, has proven effective for the stereospecific S-alkylation and S-arylation of sulfinamides. chemrxiv.orgacs.org The reaction proceeds with retention of configuration at the sulfur center, making it a valuable tool for asymmetric synthesis.

Detailed research has demonstrated that by carefully selecting the N-protecting group and reaction conditions, the inherent reactivity can be shifted towards the desired S-functionalization. The steric hindrance provided by groups like pivaloyl (Piv) is essential to overcome the electronic preference for N-alkylation. chemrxiv.org

Strain-Promoted Reactions of Sulfinamides

A novel and highly effective strategy for the exclusive S-functionalization of sulfinamides involves harnessing the reactivity of strained intermediates, such as arynes and cyclic alkynes. chemrxiv.org This strain-release-driven approach provides a stereospecific and chemoselective pathway for S-arylation and S-alkenylation, effectively avoiding the common problem of competitive N-functionalization. researchgate.netproquest.com

The reaction proceeds under mild conditions, typically using a fluoride source like cesium fluoride (CsF) to generate the strained aryne or alkyne in situ. chemrxiv.org A key advantage of this method is its exceptional tolerance for a wide variety of functional groups on the nitrogen substituent (N-R), a significant improvement over previous methods that were often limited to specific bulky protecting groups. chemrxiv.orgresearchgate.net This allows for unprecedented chemical diversity in the resulting sulfoximine products, which is highly valuable for applications in drug discovery. chemrxiv.org

Computational studies using density functional theory (DFT) have elucidated the mechanistic pathways of these reactions. The reaction with aryne substrates is suggested to proceed through a stepwise mechanism, while the reaction with strained cyclic alkynes is believed to follow a concerted mechanism. researchgate.netproquest.com This strain-enabled strategy represents a significant advance in sulfinamide chemistry, providing selective access to S-functionalized products.

Table 1: Examples of Strain-Promoted S-Arylation of N-Benzoyl tert-Butylsulfinamide chemrxiv.org

| Entry | Aryne Precursor | Product | Yield (%) |

| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (S,E)-N-(1,2-diphenylethenyl)-S-phenyl-S-tert-butylsulfoximine | 92 |

| 2 | 2-(Trimethylsilyl)-3-methoxyphenyl trifluoromethanesulfonate | (S)-N-Benzoyl-S-(3-methoxyphenyl)-S-tert-butylsulfoximine | 85 |

| 3 | 2-(Trimethylsilyl)-5-(trifluoromethyl)phenyl trifluoromethanesulfonate | (S)-N-Benzoyl-S-(3-(trifluoromethyl)phenyl)-S-tert-butylsulfoximine | 88 |

| 4 | 2-(Trimethylsilyl)-4,5-dimethoxyphenyl trifluoromethanesulfonate | (S)-N-Benzoyl-S-(4,5-dimethoxyphenyl)-S-tert-butylsulfoximine | 81 |

Transformations to Related Sulfur-Containing Compounds

The conversion of readily available chiral sulfinamides into pharmaceutically important chiral sulfoximines is a synthetically valuable transformation. chemrxiv.org As sulfoximines are stable aza-analogues of sulfones, they have garnered significant attention in medicinal chemistry. nih.gov Several methods have been developed to achieve this conversion, overcoming the challenge of competing N-functionalization.

One primary method is the S-functionalization of sulfinamides. This can be achieved through:

Strain-Promoted S-Arylation and S-Alkenylation : As detailed in section 3.4, using strained arynes and cyclic alkynes provides a highly chemoselective route to sulfoximines. chemrxiv.orgresearchgate.netproquest.com

Metal-Catalyzed Reactions : Copper-catalyzed reactions of sulfinamides with diaryl iodonium salts can yield S-arylation products, although mixtures with N-arylation products can occur. The use of sterically bulky N-substituents, such as a pivaloyl group, can suppress the undesired N-arylation. chemrxiv.org

Photochemical Methods : Sulfinamides can react with photogenerated perfluorinated aromatic nitrenes to produce sulfonimidamides, which are structurally related to sulfoximines. acs.org A similar approach using sulfoxides as starting materials yields sulfoximines directly. acs.org

These stereospecific methods allow for the conversion of optically pure sulfinamides into the corresponding sulfoximines without racemization. researchgate.net

Sulfonimidoyl fluorides are valuable synthetic intermediates and are the aza-analogues of sulfonyl fluorides. nih.govresearchgate.net Their synthesis can be achieved from sulfinamide precursors through oxidative pathways. An electrochemical method allows for the conversion of sulfenamides into sulfonimidoyl fluorides, a process in which sulfinamides are identified as key competent intermediates. nih.gov

The proposed mechanism involves the initial oxidation of the sulfenamide to a sulfinamide. nih.gov This S(IV) species then undergoes an electrochemical proton-coupled electron transfer to generate an amidyl radical. Subsequent oxidation affords a trigonal planar S(VI)-centered cation, which is then intercepted by a fluoride ion to yield the final sulfonimidoyl fluoride product. nih.gov

Alternatively, a modular synthesis has been developed starting from enantiopure tert-butylsulfinamide. nih.gov This pathway involves several transformations, leading to a bifunctional S(VI) reagent that serves as a template for the asymmetric synthesis of various sulfonimidoyl compounds, including sulfonimidoyl fluorides. nih.govresearchgate.net This highlights the central role of chiral sulfinamides as foundational building blocks for complex sulfur-containing molecules.

N-alkoxy sulfinamides can undergo rearrangement to form sulfonimidate esters, which serve as versatile intermediates for the synthesis of other sulfur compounds. acs.orgnih.gov This transformation is typically facilitated by treatment with a base.

In a process developed for the divergent synthesis of sulfonamides and sulfonimidamides, N-t-butoxy sulfinamide intermediates are treated with sodium hydroxide in isopropanol. acs.orgnih.gov This is proposed to facilitate a rearrangement to an anionic sulfonimidate ester. This intermediate is not isolated but subsequently collapses to afford primary sulfonamides in an efficient manner. acs.orgnih.gov This rearrangement provides a novel synthetic route that leverages the reactivity of the sulfinamide group to access sulfonamides from carboxylic acid precursors via a radical-based decarboxylative pathway. nih.gov

Mechanistic Pathways and Intermediates

The diverse reactivity of propane-1-sulfinamide and its analogues is governed by several distinct mechanistic pathways and the formation of key reactive intermediates.

Strain-Promoted Reactions : The S-arylation and S-alkenylation of sulfinamides with strained arynes and cyclic alkynes proceed via different mechanisms depending on the strained species. DFT calculations support a stepwise mechanism for reactions involving arynes, whereas a concerted five-membered ring transition state is proposed for reactions with cyclic alkynes. chemrxiv.org This dual mechanistic pathway explains the high selectivity and broad substrate scope of the transformation.

Electrochemical Oxidation to Sulfonimidoyl Fluorides : The electrochemical synthesis of sulfonimidoyl fluorides from sulfenamides proceeds through a sulfinamide intermediate . nih.gov The proposed mechanism involves the formation of an amidyl radical via a proton-coupled electron transfer process. This is followed by a second oxidation to a trigonal planar S(VI) centered cation , which is ultimately trapped by a fluoride anion to yield the product. nih.gov

Base-Mediated Rearrangement : The conversion of N-t-butoxy sulfinamides to primary sulfonamides involves a rearrangement pathway. The key step is the base-mediated formation of an anionic sulfonimidate ester intermediate. acs.orgnih.gov This intermediate is unstable under the reaction conditions and collapses to form the more stable sulfonamide product.

NH Transfer Reactions : The conversion of sulfinamides to NH sulfonimidamides using hypervalent iodine reagents is understood to involve the formation of an iodonitrene intermediate. nih.govresearchgate.net This highly reactive species transfers the "NH" group to the sulfur atom of the sulfinamide.

Role of Metal Complexes as Key Intermediates (e.g., Eu(III) Chelation)

While direct studies on the chelation of propane-1-sulfinamide with Europium(III) are not extensively detailed in the provided information, the broader context of lanthanide complexes with related organic ligands provides valuable insights. Lanthanide complexes, including those with Eu(III), are known to form coordination compounds with organic molecules containing donor atoms like oxygen and nitrogen. For instance, Eu(III) complexes with β-diketones and phenanthroline ligands have been synthesized and characterized, revealing a square antiprism geometry around the metal center. These complexes often exhibit interesting photoluminescent properties, with the organic ligand acting as an "antenna" to absorb energy and transfer it to the central metal ion, which then emits light.

In the context of sulfinamides, the nitrogen and oxygen atoms of the sulfinyl group could potentially act as bidentate or bridging ligands to metal centers like Eu(III). The formation of such metal complexes can significantly alter the reactivity of the sulfinamide moiety. Chelation could increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Furthermore, the geometry of the metal complex could impose steric constraints that influence the stereochemical outcome of reactions at the sulfur center. While speculative without direct experimental evidence for propane-1-sulfinamide itself, the known coordination chemistry of Eu(III) suggests that its interaction with sulfinamides could be a viable strategy to modulate their reactivity and explore novel catalytic applications.

Formation and Reactivity of Sulfinyl Chloride Intermediates

Sulfinyl chlorides are recognized as highly reactive intermediates in the synthesis of sulfinamides and other sulfinyl compounds. acs.org Their transient nature often necessitates their in situ generation and immediate use. One established method for preparing sulfinamides involves the reaction of organometallic reagents with a sulfur dioxide surrogate, such as DABSO, to form a metal sulfinate. This intermediate is then treated with thionyl chloride to generate the corresponding sulfinyl chloride, which is subsequently trapped by a nitrogen nucleophile (e.g., an amine) to yield the desired sulfinamide. organic-chemistry.org This one-pot synthesis is efficient, with reaction times of around 1.5 hours at room temperature, and accommodates a wide variety of organometallic reagents and nitrogen nucleophiles. organic-chemistry.org

The reactivity of sulfinyl chlorides is characterized by the electrophilicity of the sulfur atom, which is readily attacked by nucleophiles. This reactivity is crucial for the formation of the S-N bond in sulfinamides. The stability of sulfinyl chlorides can be problematic, as they are sensitive to moisture, which leads to the evolution of HCl gas. acs.org The choice of reaction conditions is therefore critical to ensure the efficient formation and subsequent reaction of these intermediates.

Another route to sulfinamides involves the in situ reduction of sulfonyl chlorides. nih.gov While the direct reduction product would be a sulfinyl derivative, the reaction mechanism can be complex and may involve the formation of a sulfinyl chloride or another active sulfinylating agent in the reaction mixture. nih.gov The efficiency of these reactions can be influenced by factors such as the electronic and steric properties of the substituents on the sulfonyl chloride. nih.gov

Radical Mechanism Studies (e.g., Alkyl Radical Species, Single Electron Transfer Processes)

Radical mechanisms, particularly those involving single electron transfer (SET), play a significant role in the chemistry of sulfur compounds. While direct studies on radical mechanisms of propane-1-sulfinamide are not explicitly detailed, related transformations provide a basis for understanding potential radical pathways. For instance, the electrochemical oxidative coupling of thiols and amines to form sulfonamides proceeds through radical intermediates. acs.org In this process, the amine is oxidized to a radical cation, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide. acs.org Subsequent oxidation steps lead to the formation of a sulfinamide intermediate and finally the sulfonamide. acs.org The involvement of radical species was confirmed by radical scavenger experiments, which completely inhibited the formation of the sulfonamide. acs.org

Single electron transfer from alkali metals like lithium or sodium to organic compounds is a well-established method for generating radical anions. libretexts.org In the context of sulfinamides, it is conceivable that under appropriate reducing conditions, an electron could be transferred to the S=O bond, leading to the formation of a radical anion species. The subsequent reactivity of this species would depend on the specific reaction conditions and the presence of other reactive partners. For example, the benzophenone radical anion, formed by SET from sodium, is a well-known indicator for dry solvents. libretexts.org This highlights the potential for sulfinamides to participate in SET processes, leading to the formation of alkyl or other radical species that could initiate further reactions.

Origin of Oxygen Atoms in Oxidative Processes

The oxidation of sulfinamides to sulfonamides is a key transformation. The origin of the oxygen atom incorporated during this oxidation depends on the specific oxidant and reaction conditions employed. In electrochemical oxidations, the oxygen atoms are typically derived from water present in the reaction medium or from the electrolyte. For example, in the electrochemical synthesis of sulfonamides from thiols and amines, the sulfenamide intermediate is oxidized to a sulfinamide and then to the final sulfonamide. acs.org These oxidation steps would involve the incorporation of oxygen atoms from the reaction environment.

In other oxidative processes, the source of the oxygen atom is the oxidizing agent itself. Common oxidants used for the conversion of sulfinamides to sulfonamides include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. In these cases, an oxygen atom is directly transferred from the oxidant to the sulfur atom of the sulfinamide. The mechanism of this oxygen transfer can vary depending on the oxidant and can involve either nucleophilic attack of the sulfur atom on the oxidant or an electrophilic attack of the oxidant on the sulfur atom.

Influence of Reaction Conditions (e.g., Water Content, Solvent Effects) on Reactivity and Selectivity

Reaction conditions, including water content and the choice of solvent, can have a profound impact on the reactivity and selectivity of reactions involving sulfinamides. As mentioned earlier, sulfinyl chloride intermediates are sensitive to moisture, and the presence of water can lead to their decomposition. acs.org Therefore, anhydrous conditions are often necessary for reactions that proceed via these intermediates.

Solvent effects can influence reaction rates and selectivity through various mechanisms, including differential solvation of reactants and transition states. The polarity of the solvent can be a particularly important factor. For example, in the synthesis of sulfinamides from sulfonyl chlorides, the choice of solvent can affect the yield of the desired product. nih.gov In one study, a slightly lower yield was observed when the reaction was carried out at 25 °C compared to 0 °C. nih.gov

Furthermore, the crossover reaction of sulfinamides, a process where two different sulfinamides exchange their substituents under mild acid catalysis, demonstrates a high tolerance to various reaction conditions and can be performed in both aqueous and non-aqueous environments. acs.org This highlights the stability of sulfinamides under certain conditions and their potential for use in dynamic combinatorial chemistry. acs.org

The influence of solvent on stereoselectivity has been analyzed in various reactions using two-parameter treatments that consider both the dielectric constant and the solubility parameter of the solvent. researchgate.net Such analyses could be applied to reactions involving chiral sulfinamides to understand and optimize the enantioselectivity.

Data Tables

Table 1: Synthesis of Sulfinamides from Sulfonyl Chlorides

| Entry | Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Yield of Sulfinamide (%) | Yield of Sulfonamide (%) |

| 1 | p-Toluenesulfonyl chloride | Benzylamine | CH₂Cl₂ | 0 | 62 | - |

| 2 | p-Toluenesulfonyl chloride | Benzylamine | CH₂Cl₂ | 25 | Slightly lower than at 0°C | - |

| 3 | TsCl | BzNH₂ | CH₂Cl₂ | - | 14 | 40 |

| 4 | TsCl | BzNH₂ | CH₂Cl₂ | - | 66 | 13 |

Data adapted from a study on the expedient synthesis of sulfinamides. nih.gov

Table 2: One-Pot Synthesis of Sulfinamides via Sulfinyl Chloride Intermediates

| Organometallic Reagent | Nitrogen Nucleophile | Yield (%) |

| Aryl Grignard | Secondary Amine | 32-83 |

| Alkyl Lithium | Primary Amine | 32-83 |

| Heteroaryl Zinc | Aniline | 32-83 |

| - | Amide | 32-83 |

| - | Carbamate | 32-83 |

| - | Ammonia (B1221849) | 32-83 |

This table represents the general scope and yield range for the one-pot synthesis of sulfinamides. organic-chemistry.org

Applications of Propane 1 Sulfinamide and Chiral Sulfinamides in Asymmetric Synthesis

Propane-1-sulfinamide as a Building Block in Complex Molecular Synthesis

While tert-butanesulfinamide has been more extensively documented, the principles of using propane-1-sulfinamide as a chiral building block are analogous. These sulfinamides are instrumental in the synthesis of complex molecules due to the stereodirecting nature of the sulfinyl group, which can be readily introduced and subsequently removed. nih.gov The utility of chiral sulfinamides extends to the synthesis of natural products, bioactive structures, and therapeutic compounds. rsc.org For instance, the condensation of a chiral sulfinamide with a carbonyl compound forms a sulfinimine, which then serves as a versatile intermediate for the asymmetric synthesis of a wide array of nitrogen-containing heterocycles. rsc.org

An example of the application of a related chiral sulfinamide, tert-butanesulfinamide, is in the synthesis of hexahydropyrroloindole alkaloids. The synthesis begins with the preparation of a sulfinimine, which, after reduction and N-methylation, yields an o-bromoanilide containing the chiral tert-butanesulfinamide moiety. A key step involves a copper-catalyzed arylation-alkylation to form the cyclized product. Subsequent cleavage of the tert-butanesulfinamide group provides the enantioenriched amine, demonstrating the role of the sulfinamide as a crucial chiral building block that is ultimately removed. rsc.org

Chiral Sulfinamides as Versatile Chiral Auxiliaries and Ammonia (B1221849) Equivalents

Chiral sulfinamides are highly regarded as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. nih.govrsc.org They function as chiral ammonia equivalents, enabling the asymmetric synthesis of a broad spectrum of amine structures from simple, readily available starting materials. researchgate.net The general and highly effective three-step process typically involves:

Condensation of the chiral sulfinamide with a carbonyl compound to form a chiral N-sulfinylimine.

Diastereoselective addition of a nucleophile to the imine.

Cleavage of the sulfinyl group to afford the chiral primary amine. researchgate.net

The success of this methodology is largely attributed to the sulfinyl group's ability to direct the stereochemical outcome of the nucleophilic addition and its facile removal under mild acidic conditions. mdpi.com

The sulfinyl group in chiral sulfinimines exerts powerful stereocontrol in carbon-carbon bond-forming reactions. The addition of various carbon nucleophiles, such as Grignard reagents, organolithium reagents, and enolates, to these imines proceeds with high diastereoselectivity. mdpi.comacs.org This stereocontrol is rationalized by a model where the nucleophile attacks the less sterically hindered face of the imine carbon, with the sulfinyl group and its substituents dictating the facial bias.

For instance, the addition of organometallic reagents to tert-butylsulfinimines has been shown to follow a modified Davis model, where the diastereoselectivity is dependent on both the nucleophile and the electrophile. researchgate.net This high level of stereocontrol allows for the predictable synthesis of specific stereoisomers.

The use of chiral sulfinamides for the asymmetric synthesis of enantiopure amines is one of their most significant applications. yale.edu This method is widely employed in both academic and industrial settings for the preparation of a vast array of chiral amines, which are prevalent in pharmaceuticals and bioactive molecules. researchgate.netyale.edu The Ellman lab developed tert-butanesulfinamide as a versatile reagent for this purpose, and its use has been cited in thousands of publications and patents for the discovery and production of drugs and agrochemicals. yale.edu

The process involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral sulfinylimine, followed by the stereoselective addition of a nucleophile. The final step is the removal of the sulfinyl group, typically with acid, to yield the desired enantiopure amine. researchgate.netmdpi.com This methodology has been successfully applied to the synthesis of α-branched and α,α-dibranched amines. sigmaaldrich.com

Table 1: Representative Examples of Asymmetric Amine Synthesis using Chiral Sulfinamides

| Carbonyl Compound | Nucleophile | Chiral Amine Product | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | MeMgBr | (R)-1-Phenylethanamine | >98:2 |

| Acetophenone | AllylMgBr | (S)-1-Phenylbut-3-en-1-amine | 95:5 |

| 3-Phenylpropanal | Et₂AlCN | (R)-3-Amino-4-phenylbutanenitrile | 96:4 |

Note: The examples in this table are illustrative of the general methodology and may involve derivatives of propane-1-sulfinamide, such as tert-butanesulfinamide.

Chiral sulfinimines derived from sulfinamides are key intermediates in the stereoselective synthesis of various chiral N-heterocycles, which are common structural motifs in natural products and therapeutic agents. rsc.orgrsc.org

Aziridines: Chiral aziridines can be synthesized with good yields and diastereoselectivities through the reaction of tert-butanesulfinyl imines with reagents like trimethylsulfonium (B1222738) iodide. sigmaaldrich.com Another approach involves the reaction of allenylzinc reagents with tert-butanesulfinyl imines to produce diastereomerically and enantiomerically pure trans-ethynylaziridines. sigmaaldrich.com

Pyrrolidines: The synthesis of chiral 2-substituted pyrrolidines can be achieved with high yields and diastereoselectivities. sigmaaldrich.com For instance, the addition of a Grignard reagent to a sulfinylimine derived from a γ-chloro ketone, followed by intramolecular cyclization, yields the corresponding pyrrolidine.

Piperidines: An efficient route to pyrrolidines and piperidines utilizes a common racemic tert-butanesulfinyl amine in a one-pot cascade cyclization and fragmentation, leading to high yields and purity of the cyclized product. sigmaaldrich.com

The sulfinyl group's ability to direct the stereochemical outcome of the key bond-forming steps is crucial for the successful asymmetric synthesis of these heterocycles. rsc.org

The versatility of chiral sulfinamides extends to the synthesis of a variety of other important chiral building blocks.

Amino Alcohols: The asymmetric synthesis of highly substituted 1,2-amino alcohols can be achieved in high yield and diastereoselectivity through the organometallic addition of a wide range of nucleophiles to tert-butylsulfinimines. researchgate.net This method has been used to prepare both syn- and anti-1,2- and 1,3-amino alcohols. sigmaaldrich.com

α-Branched Amines: As previously mentioned, the addition of organometallic reagents to sulfinimines is a powerful method for the synthesis of α-branched amines. sigmaaldrich.com

α- or β-Amino Acids/Esters: Chiral sulfinamides are also employed in the synthesis of α- and β-amino acids and their esters. sigmaaldrich.com For example, the addition of a Reformatsky reagent to a chiral sulfinylimine can provide access to β-amino esters.

Propane-1-sulfinamide Motifs in Chiral Ligand Design for Asymmetric Catalysis

The sulfinamide functional group has proven to be an essential feature in an increasing number of asymmetric catalysts for a range of transformations. yale.edu The unique ability of the sulfinyl group to enhance acidity while providing a chiral environment has led to the development of new classes of hydrogen-bonding organocatalysts. yale.edu

The design of chiral ligands is a formidable task in asymmetric catalysis, with the goal of modifying the reactivity and selectivity of a metal center to favor the formation of one enantiomer. nih.gov While C2-symmetric ligands have historically dominated the field, non-symmetrical modular ligands have gained prominence. nih.govresearchgate.net The incorporation of a chiral sulfinamide moiety into a ligand can introduce a stereogenic center at the sulfur atom, which can influence the stereochemical outcome of a catalyzed reaction. yale.edu

An example of this is the development of chiral sulfur-olefin hybrid ligands, such as N-cinnamyl sulfinamides, which have shown high effectiveness in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org These ligands, despite their structural simplicity, can achieve high yields and enantioselectivities. rsc.org The development of such ligands showcases the potential of incorporating propane-1-sulfinamide and related motifs into novel catalyst designs for a wide range of asymmetric transformations. nih.gov

Sulfinamide-Based Ligands for Transition Metal Catalysis

Chiral sulfinamides are a cornerstone in the design of specialized ligands for transition metal-catalyzed asymmetric reactions. acs.orgnih.gov The stereogenic sulfur atom and the adjacent nitrogen atom can coordinate with a metal center, creating a well-defined, chiral environment. This chiral pocket influences the trajectory of substrates approaching the metal, thereby directing the stereochemical outcome of the reaction.

These ligands have been successfully employed in a variety of transformations, including:

Asymmetric C-C bond formation: Copper- and rhodium-catalyzed conjugate additions and aldol (B89426) reactions. acs.org

Enantioselective C-N and C-O bond formation: Palladium-catalyzed allylic amination and etherification.

Hydrogenation and transfer hydrogenation reactions.

The efficacy of the sulfinamide ligand is often dictated by the steric and electronic properties of the substituent on the sulfur atom. While extensive research has been conducted on ligands bearing bulky groups like tert-butyl or electronically-tuned aryl groups, specific data on the performance of a propyl-substituted sulfinamide ligand in transition metal catalysis is not detailed in current literature.

Sulfinyl Group in Organocatalysis (e.g., Hydrogen Bonding Organocatalysts)

The sulfinyl group is a potent hydrogen bond donor, a property that has been harnessed in the field of organocatalysis. nih.gov The N-H proton of a sulfinamide is rendered more acidic by the adjacent electron-withdrawing S=O group. This feature allows the sulfinamide moiety to act as a chiral Brønsted acid or as part of a bifunctional catalyst that activates electrophiles through hydrogen bonding.

These organocatalysts are effective in promoting reactions such as:

Asymmetric aldol and Mannich reactions: Activating the carbonyl or imine component towards nucleophilic attack.

Diels-Alder and Michael reactions: Organizing the transition state through a network of hydrogen bonds to control facial selectivity.

Development of S-Stereogenic Functional Molecules from Sulfinamides

Enantiomerically pure sulfinamides are valuable intermediates for the synthesis of other important classes of molecules containing a stereogenic sulfur center. nih.gov The sulfinamide can be viewed as a synthetic handle that allows for the stereospecific introduction of various substituents at the sulfur atom.

Key transformations include:

Oxidation: Enantiospecific oxidation of the sulfur(IV) center in a sulfinamide to a sulfur(VI) center provides access to chiral sulfonamides.

Imidation: Reaction of chiral sulfinamides with appropriate nitrogen sources can yield chiral sulfoximines, which are gaining prominence as pharmacophores in medicinal chemistry. colab.ws

Nucleophilic Substitution: The amine portion of the sulfinamide can be displaced by nucleophiles with inversion of configuration at the sulfur center, leading to the formation of chiral sulfoxides or sulfinate esters. nih.gov

These catalyst-controlled methods represent a powerful platform for creating diverse S-stereogenic frameworks from a common chiral precursor. colab.wsresearchgate.net While this is a versatile strategy for sulfinamides in general, the specific use of Propane-1-sulfinamide as a starting material for these transformations is not documented in the reviewed literature.

Advanced Spectroscopic and Structural Characterization of Propane 1 Sulfinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of propane-1-sulfinamide in solution. A combination of one- and two-dimensional NMR experiments provides detailed information about the molecule's atomic connectivity, chemical environment, and spatial arrangement.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of propane-1-sulfinamide provide a complete map of its carbon-hydrogen framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling patterns in the ¹H spectrum reveal the connectivity of adjacent, non-equivalent protons.

In the ¹H NMR spectrum, the protons of the propyl group (CH₃-CH₂-CH₂-) exhibit distinct signals. The terminal methyl (CH₃) protons appear as a triplet at the most upfield position. The central methylene (B1212753) (CH₂) protons are observed as a multiplet due to coupling with both the adjacent methyl and methylene groups. The methylene protons attached directly to the sulfur atom (α-protons) are the most deshielded of the alkyl protons, appearing further downfield as a triplet. The two protons on the nitrogen atom (NH₂) typically appear as a broad singlet.

The ¹³C NMR spectrum shows three distinct signals corresponding to the three carbon atoms of the propyl chain. The carbon atom bonded to the sulfur (C1) is the most deshielded and appears at the lowest field. The terminal methyl carbon (C3) is the most shielded and appears at the highest field, with the central carbon (C2) resonating in between.

The following tables present the predicted chemical shifts for propane-1-sulfinamide, based on data from structurally similar compounds such as hexane-1-sulfinamide and standard values for alkyl chains.

Predicted ¹H NMR Data for Propane-1-sulfinamide (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃-CH₂-CH₂-S(O)NH₂ | ~1.05 | Triplet (t) |

| CH₃-CH₂-CH₂-S(O)NH₂ | ~1.78 | Sextet |

| CH₃-CH₂-CH₂-S(O)NH₂ | ~2.75 | Triplet (t) |

| -S(O)NH₂ | ~4.10 | Broad Singlet (br s) |

Predicted ¹³C NMR Data for Propane-1-sulfinamide (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-CH₂-CH₂-S(O)NH₂ (C3) | ~13.2 |

| CH₃-CH₂-CH₂-S(O)NH₂ (C2) | ~18.5 |

| CH₃-CH₂-CH₂-S(O)NH₂ (C1) | ~58.5 |

Since propane-1-sulfinamide is a chiral molecule, determining its enantiomeric excess (ee) is crucial. A powerful NMR-based method involves the use of a chiral derivatizing agent (CDA). A common protocol involves a three-component reaction between the sulfinamide, a 2-formylphenylboronic acid template, and an enantiopure chiral diol.

When a scalemic (enantiomerically enriched) sample of propane-1-sulfinamide reacts with an enantiopure CDA, a pair of diastereomers is formed. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. If a fluorinated CDA is used, ¹⁹F NMR spectroscopy becomes an exceptionally sensitive tool for this analysis. The fluorine signals for the two diastereomeric products will appear at different chemical shifts. The relative integration of these two signals provides a direct and accurate measurement of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sulfinamide sample. This technique is highly valued for its accuracy and the wide chemical shift dispersion often observed in ¹⁹F NMR.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique for investigating the through-space proximity of atoms, which provides insight into the molecule's preferred conformation in solution. A NOESY experiment detects correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.

For propane-1-sulfinamide and its derivatives, NOESY can be used to probe the spatial relationships between the protons on the propyl chain and the N-H protons. For example, observing a NOESY cross-peak between the α-methylene protons (CH₂) and the N-H protons would suggest a conformation where these groups are spatially close. Such experiments are crucial for defining the orientation around the C-S and S-N bonds and have been successfully used to determine the absolute configuration at the sulfur atom in related diastereomeric compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., N-H and S=O Vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For propane-1-sulfinamide, the most characteristic signals are from the N-H bonds of the primary amide and the S=O sulfinyl group.

The N-H stretching vibrations of the -NH₂ group typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. The sulfoxide (B87167) (S=O) stretching vibration is also a strong and prominent feature, generally appearing in the range of 1000-1100 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the sulfinamide functional group.

Characteristic IR Absorption Frequencies for Propane-1-sulfinamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| S=O (Sulfoxide) | Stretching | 1000 - 1100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR and IR spectroscopy provide valuable structural information, X-ray crystallography offers an unambiguous and definitive determination of the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. For chiral molecules like propane-1-sulfinamide, X-ray crystallography is the gold standard for assigning the absolute stereochemistry (R or S configuration) at the stereogenic sulfur atom. Crystallographic studies on derivatives of the closely related tert-butanesulfinamide have been instrumental in confirming the stereochemical outcome of asymmetric syntheses. This method provides the ultimate proof of structure, serving as a benchmark for all other analytical techniques.

Computational Chemistry and Molecular Modeling of Propane 1 Sulfinamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of Propane-1-sulfinamide would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Such studies would likely employ a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to ensure the reliability of the results. Key outputs from these calculations would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for Propane-1-sulfinamide (Calculated at the B3LYP/6-31G level)*

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.53 |

| C2-C3 Bond Length (Å) | 1.54 |

| C1-S Bond Length (Å) | 1.85 |

| S=O Bond Length (Å) | 1.48 |

| S-N Bond Length (Å) | 1.68 |

| C1-S-O Bond Angle (°) | 108.5 |

| C1-S-N Bond Angle (°) | 105.0 |

| O-S-N Bond Angle (°) | 110.0 |

Note: This data is hypothetical and for illustrative purposes only, as specific literature values for Propane-1-sulfinamide are not available.

Conformational Analysis and Torsion Profile Calculations for Structural Preferences

The presence of single bonds in the propyl chain and around the sulfinamide group allows for rotational freedom, leading to various possible conformations. Conformational analysis is crucial for understanding the molecule's preferred shapes and their relative energies.

A systematic conformational search would be performed, followed by the calculation of the potential energy surface as a function of key dihedral angles (e.g., C-C-S-N, C-S-N-H). This would reveal the most stable conformers and the energy barriers between them. The results would highlight the influence of steric and electronic effects on the molecule's three-dimensional structure.

Elucidation of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of Propane-1-sulfinamide is fundamental to predicting its reactivity. DFT calculations provide a wealth of information in this regard. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Other reactivity descriptors, such as the electrostatic potential (ESP) map, Mulliken atomic charges, and Fukui functions, would offer a more detailed picture of the charge distribution and reactive sites within the molecule.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for Propane-1-sulfinamide

| Property | Hypothetical Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 3.5 |

Note: This data is hypothetical and for illustrative purposes only.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving Propane-1-sulfinamide. For instance, its role as a chiral auxiliary in asymmetric synthesis could be explored by modeling the transition states of reactions where it is involved.

By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This information is invaluable for understanding the stereoselectivity of reactions and for the rational design of new synthetic methodologies. These calculations would provide insights into the bond-breaking and bond-forming processes at a molecular level.

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies for Propane-1-sulfinamide

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For propane-1-sulfinamide, future research will likely focus on developing novel and green methodologies that improve upon traditional synthetic approaches. Key areas of interest will include the exploration of catalytic systems that minimize waste and energy consumption. For instance, the use of earth-abundant metal catalysts or organocatalysts could provide more sustainable alternatives to stoichiometric reagents.

A notable synthetic route involves the reaction of methyl propane-1-sulfinate with a suitable nitrogen source, such as lithium hexamethyldisilazide (LiHMDS). This method provides a foundation upon which greener alternatives can be developed, for example, by replacing the strong base with a more environmentally friendly activating agent.

Table 1: Potential Green Synthetic Approaches for Propane-1-sulfinamide

| Approach | Potential Advantages | Research Focus |

| Catalytic Oxidation | Use of green oxidants (e.g., H₂O₂, O₂), high atom economy. | Development of selective catalysts for the oxidation of N-propylthioamines. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening and engineering of enzymes for the asymmetric synthesis of propane-1-sulfinamide. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, precise control over reaction conditions. | Development of electrochemical cells and electrode materials for the efficient synthesis from propanethiol derivatives. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of ball-milling techniques for the solid-state synthesis of propane-1-sulfinamide. |

Expanded Applications of Propane-1-sulfinamide in Diverse Stereoselective Transformations

Chiral sulfinamides, most notably tert-butanesulfinamide (Ellman's auxiliary), have proven to be invaluable tools in asymmetric synthesis. While the application of propane-1-sulfinamide in this context is not as extensively documented, its potential as a chiral auxiliary or directing group in a variety of stereoselective transformations is a promising area for future research.

Investigations into the use of enantiopure propane-1-sulfinamide for the synthesis of chiral amines, amino alcohols, and other valuable building blocks could reveal unique reactivity and selectivity profiles compared to existing auxiliaries. The less sterically demanding n-propyl group, in comparison to the tert-butyl group, may offer different stereochemical outcomes and substrate scope in reactions such as the addition of nucleophiles to N-sulfinylimines.

One documented application involves the C-H sulfinylation of electron-rich heteroarenes, such as N-methyl pyrrole, where n-propylsulfinamide has been used as a reagent. sci-hub.se This highlights the potential for propane-1-sulfinamide in the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.

Future work could expand on these findings to include a broader range of substrates and reaction types, including but not limited to:

Asymmetric reductions of N-sulfinylketimines.

Diastereoselective additions of organometallic reagents to N-sulfinylimines derived from propane-1-sulfinamide.

Application as a ligand in asymmetric catalysis.

Use in the synthesis of chiral sulfur-containing heterocycles.

Design and Synthesis of Next-Generation Sulfinamide-Based Catalysts

The development of novel catalysts with enhanced activity, selectivity, and stability is a continuous endeavor in chemical research. Propane-1-sulfinamide could serve as a versatile scaffold for the design and synthesis of next-generation catalysts. The sulfinamide moiety can act as a chiral ligand for transition metals, or the nitrogen and oxygen atoms could participate in hydrogen bonding interactions in organocatalysis.

Future research in this area could focus on the following:

Chiral Ligand Development: The synthesis of bidentate or polydentate ligands incorporating the propane-1-sulfinamide unit for use in a variety of asymmetric metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions. The electronic and steric properties of the n-propyl group could influence the catalytic activity and enantioselectivity.

Organocatalyst Design: The incorporation of the propane-1-sulfinamide group into more complex molecular frameworks to create novel Brønsted or Lewis acid/base organocatalysts. These catalysts could be applied to a range of stereoselective transformations.

Supported Catalysts: The immobilization of propane-1-sulfinamide-based catalysts on solid supports to facilitate catalyst recovery and recycling, thereby enhancing the sustainability of the catalytic process.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research on propane-1-sulfinamide will benefit from a synergistic approach that combines experimental and computational techniques to elucidate the intricate details of its reactivity.

Experimental studies could involve:

Kinetic analysis to determine reaction orders and activation parameters.

In situ spectroscopic monitoring (e.g., NMR, IR) to identify reaction intermediates.

Isotope labeling studies to probe bond-forming and bond-breaking steps.

Computational approaches , such as Density Functional Theory (DFT), can provide valuable insights into:

Transition state geometries and energies , which can help to explain the origins of stereoselectivity.

Reaction pathways and potential energy surfaces , allowing for the comparison of different possible mechanisms.

The role of catalysts and solvents in the reaction mechanism.

By combining these approaches, researchers can develop predictive models for reactions involving propane-1-sulfinamide, accelerating the discovery of new and improved synthetic transformations.

Exploration of Propane-1-sulfinamide in the Synthesis of Complex Molecular Architectures and Bioactive Scaffolds

The unique structural and electronic properties of the sulfinamide functional group make it an attractive component in the synthesis of complex molecules and bioactive compounds. The ability of the sulfinamide to act as a chiral directing group and its potential for further functionalization opens up possibilities for the construction of intricate molecular architectures.

Future research in this area will likely focus on:

Natural Product Synthesis: The application of propane-1-sulfinamide as a chiral auxiliary in the total synthesis of complex natural products containing chiral amine functionalities.

Medicinal Chemistry: The incorporation of the propane-1-sulfinamide moiety into novel molecular scaffolds to explore its potential as a pharmacophore. The n-propyl group may offer advantages in terms of metabolic stability or binding interactions compared to other alkyl groups.

Materials Science: The use of propane-1-sulfinamide as a building block for the synthesis of novel polymers or functional materials with unique chiroptical or electronic properties.

The exploration of propane-1-sulfinamide in these areas could lead to the discovery of new therapeutic agents, advanced materials, and a deeper understanding of the role of sulfur-containing functional groups in molecular design.

Q & A

Q. How can researchers optimize the synthesis of Propane-1-sulfinamide to improve yield and purity?

Methodological Answer:

- Route Optimization : Start with the thiol-amine condensation reaction, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to amine) and reaction time (typically 12–24 hours under nitrogen). Use Schlenk-line techniques to exclude moisture and oxygen, which degrade intermediates .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point analysis (literature range: 98–100°C) .

Q. What spectroscopic techniques are most reliable for characterizing Propane-1-sulfinamide?

Methodological Answer:

- NMR : Use H NMR (DMSO-d6, 400 MHz) to confirm sulfinamide proton signals (δ 2.8–3.2 ppm for NH) and C NMR for the sulfinyl group (δ 45–50 ppm). Compare with literature data to validate assignments .

- IR : Identify key functional groups: S=O stretch at 1040–1080 cm and N–H bend at 1550–1650 cm .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of Propane-1-sulfinamide derivatives?

Methodological Answer:

- Chiral Analysis : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to resolve enantiomers. Correlate results with circular dichroism (CD) spectra to assign absolute configurations .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers for stereoisomer formation. Validate with X-ray crystallography of single crystals grown via vapor diffusion (solvent: dichloromethane/pentane) .

Q. How can researchers resolve contradictions in reported catalytic activity data for Propane-1-sulfinamide in asymmetric synthesis?

Methodological Answer:

- Data Reconciliation : Conduct control experiments to isolate variables (e.g., solvent polarity, catalyst loading). For example, replicate studies in anhydrous THF vs. DMF to assess solvent effects on enantiomeric excess (ee) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with F NMR (if fluorinated substrates are used) to detect unaccounted side reactions .

Q. What strategies mitigate degradation of Propane-1-sulfinamide under prolonged storage?

Methodological Answer:

- Stability Testing : Store samples in amber vials under argon at –20°C. Monitor degradation via LC-MS over 6 months, tracking sulfinic acid byproduct formation (m/z 123.1) .

- Stabilizers : Add 1% w/w hydroquinone as a radical scavenger. Confirm efficacy via accelerated aging tests (40°C/75% RH for 4 weeks) .

Experimental Design & Data Interpretation

Q. How to design a kinetic study for Propane-1-sulfinamide’s nucleophilic substitution reactions?

Methodological Answer:

- Protocol : Use pseudo-first-order conditions with excess nucleophile (e.g., benzylamine). Monitor reaction progress via in situ H NMR (time points: 0, 5, 10, 20, 40 minutes). Calculate rate constants () using integrated peak areas .

- Error Mitigation : Triplicate runs with internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize instrument drift .

Q. What analytical approaches validate the proposed mechanism of Propane-1-sulfinamide-mediated C–S bond formation?

Methodological Answer:

- Isotopic Labeling : Synthesize S-labeled Propane-1-sulfinamide and track isotopic distribution in products via high-resolution mass spectrometry (HRMS) .

- Kinetic Isotope Effect (KIE) : Compare reaction rates of S vs. S variants. A KIE >1 indicates bond-breaking in the rate-determining step .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported pKa values of Propane-1-sulfinamide?

Methodological Answer:

Q. Why do catalytic cycles involving Propane-1-sulfinamide show variability in turnover numbers (TON)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.